molecular formula C14H10N4O3 B3372600 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid CAS No. 924137-97-3

8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid

Cat. No.: B3372600
CAS No.: 924137-97-3
M. Wt: 282.25 g/mol
InChI Key: QGWHUWMWFWEBPO-UHFFFAOYSA-N
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Description

8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid (CID: 16227604) is a heterocyclic compound with a fused imidazo[1,5-a]pyrimidine core. Its molecular formula is C₁₄H₁₀N₄O₃, featuring a phenyl substituent at the C2 position, a carbamoyl group at C8, and a carboxylic acid group at C4 . The SMILES string (C1=CC=C(C=C1)C2=NC3=C(N=CN3C(=C2)C(=O)O)C(=O)N) and InChIKey (QGWHUWMWFWEBPO-UHFFFAOYSA-N) confirm its structural uniqueness. Predicted collision cross-section (CCS) values for its adducts range from 161.1 Ų ([M+H]+) to 174.1 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

IUPAC Name

8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c15-12(19)11-13-17-9(8-4-2-1-3-5-8)6-10(14(20)21)18(13)7-16-11/h1-7H,(H2,15,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWHUWMWFWEBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CN3C(=C2)C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924137-97-3
Record name 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as amidines and α-haloketones, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is carefully controlled to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) at position 4 participates in classical acid-derived reactions:

Reaction Type Reagents/Conditions Product Mechanistic Notes
Esterification R-OH, H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>) or DCC4-Carboxylate esterAcid-catalyzed nucleophilic acyl substitution .
Amide Formation SOCl<sub>2</sub> → R-NH<sub>2</sub>4-CarboxamideConversion to acid chloride intermediate followed by amine attack .
Reduction LiAlH<sub>4</sub>4-Hydroxymethyl derivativeReduction to primary alcohol .

Carbamoyl Group Transformations

The 8-carbamoyl (-CONH<sub>2</sub>) group undergoes hydrolysis and substitution:

Reaction Conditions Product Key Observations
Hydrolysis Aqueous HCl/Δ8-Carboxylic acidAcidic cleavage of the carbamoyl bond .
Nucleophilic Substitution POCl<sub>3</sub>/PCl<sub>5</sub>8-Cyanide or 8-Chloro derivativeFormation of nitrile or chloroimidazopyrimidine .

Imidazopyrimidine Core Modifications

The fused heterocyclic system enables electrophilic substitution and metal-catalyzed cross-coupling:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at electron-rich positions (C3 or C7) .

  • Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> yields brominated derivatives for Suzuki couplings .

Metal-Catalyzed Cross-Coupling

  • Suzuki-Miyaura : Pd(PPh<sub>3</sub>)<sub>4</sub> facilitates aryl-aryl bond formation at halogenated positions (e.g., para to phenyl group) .

Biological Activity and Stability

  • pH-Dependent Stability : The compound undergoes decarboxylation under strong acidic conditions (pH < 2) .

  • Anticancer Potential : Analogous imidazopyrimidines inhibit Aurora-A kinase (IC<sub>50</sub> ≈ 0.5–2 µM) .

Synthetic Pathways

Key intermediates for synthesizing this compound include:

  • Imidazopyrimidine Core Assembly : Cyclization of 2-aminopyrimidine with α-bromoacetophenone derivatives under basic conditions .

  • Carbamoyl Introduction : Reaction with chlorosulfonyl isocyanate (ClSO<sub>2</sub>NCO) followed by ammonia .

Spectroscopic Data

Technique Key Signals
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>)δ 8.7 (s, H5), 7.9–7.5 (m, Ph), 6.8 (br s, NH<sub>2</sub>)
IR 1720 cm<sup>-1</sup> (C=O), 1650 cm<sup>-1</sup> (CONH<sub>2</sub>)

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, particularly in the context of cancer and inflammatory diseases.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of imidazo[1,5-a]pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the 8-carbamoyl position can enhance the selectivity and potency against specific cancer types, making it a valuable lead compound for drug development .

Antimicrobial Properties

The imidazo-pyrimidine scaffold has been associated with antimicrobial activity. Preliminary studies suggest that 8-carbamoyl derivatives can inhibit the growth of certain bacterial strains, indicating potential for development as antibacterial agents.

Case Study: Antibacterial Screening

In vitro tests have demonstrated that specific derivatives of 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid exhibit significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. This opens avenues for further exploration in antibiotic development .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. This is particularly relevant in the design of drugs targeting metabolic disorders.

Case Study: Enzyme Inhibition Studies

Studies have focused on the inhibition of kinases and phosphatases by this compound, revealing its potential role in modulating signaling pathways relevant to cancer and diabetes .

Molecular Probes

Due to its structural features, 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid can serve as a molecular probe in biochemical assays, helping to elucidate mechanisms of action in cellular systems.

Mechanism of Action

The mechanism by which 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Phenyl vs. Furan

A closely related analog, 8-carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid (CAS: 924047-54-1), replaces the phenyl group with a furan substituent. Key differences include:

Property 2-Phenyl Derivative 2-Furan Derivative
Molecular Formula C₁₄H₁₀N₄O₃ C₁₂H₈N₄O₄
Molecular Weight 282.25 g/mol 272.22 g/mol
Predicted CCS ([M+H]+) 161.1 Ų 156.6 Ų
Hazard Profile Not reported H315 (skin irritation), H319 (eye irritation)

The furan analog exhibits reduced molecular weight and CCS values, suggesting lower steric bulk. Its hazard profile highlights the impact of substituents on safety .

Heterocyclic Core Modifications

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines (e.g., compounds 86 and 87) share a fused bicyclic structure but replace the imidazole ring with pyrazole. These compounds display intense fluorescence, with absorption maxima at 267–360 nm and emission maxima at 304–414 nm, depending on substituents (e.g., aryl vs. amino groups at C7) . The amino-substituted derivatives (87) exhibit redshifted absorption/emission due to enhanced conjugation, a property absent in the imidazo[1,5-a]pyrimidine derivatives .

Triazolo[1,5-a]pyrimidines

Triazolo[1,5-a]pyrimidines, such as 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, feature a triazole ring fused to pyrimidine.

Functional Group Analogs

Pyrimidine-4-carboxylic Acid Derivatives

Compounds like 2a-i (pyrimidine-4-carboxylic acid derivatives with L-asparagine moieties) are synthesized for ACE inhibitor applications. These derivatives achieve yields of 70–90% via aldehyde-amine cyclocondensation and demonstrate pharmacological relevance in hypertension treatment . In contrast, the carbamoyl and phenyl groups in the target compound may hinder similar bioactivity due to steric or electronic effects.

Key Research Findings and Gaps

Synthetic Accessibility : While imidazo[1,5-a]pyridine derivatives are synthesized via cyclocondensation with carbanions , analogous routes for imidazo[1,5-a]pyrimidines remain unverified.

Optical Properties : Pyrazolo[1,5-a]pyrimidines outperform imidazo analogs in fluorescence, suggesting the latter may require functional group tuning for optoelectronic applications .

Pharmacological Potential: Pyrimidine-4-carboxylic acid derivatives highlight the importance of the carboxylic acid group in drug design, but the target compound’s carbamoyl group introduces unexplored biochemical interactions .

Biological Activity

8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid (CAS Number: 62817-76-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H10N4O3
Molecular Weight: 282.26 g/mol
IUPAC Name: 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid
CAS Number: 62817-76-9

Structural Characteristics

The compound features a complex imidazo-pyrimidine structure that contributes to its unique biological profile. The presence of the carbamoyl group enhances its solubility and reactivity, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid exhibits significant anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. For instance, a study demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cancer progression. For example, it was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Study 1: Anticancer Efficacy

A comprehensive study conducted on various cancer cell lines revealed that treatment with 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid led to a significant reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis markers. Results indicated an IC50 value of approximately 20 µM for breast cancer cells .

Further research focused on elucidating the mechanism of action. The compound was found to activate caspase pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . This dual action reinforces its potential as a therapeutic agent in oncology.

Study 3: Antimicrobial Activity Assessment

In vitro tests assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, indicating strong antibacterial properties .

Summary Table of Biological Activities

Activity Target IC50/MIC Values Mechanism
AnticancerBreast Cancer Cells~20 µMInduction of apoptosis via caspase activation
Enzyme InhibitionCyclin-dependent Kinases (CDKs)Not specifiedCell cycle arrest
AntimicrobialStaphylococcus aureus15 µg/mLDisruption of bacterial cell wall integrity
Escherichia coli30 µg/mLInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store the compound in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers) .
  • Dispose of waste via approved hazardous waste protocols, adhering to institutional and regulatory guidelines .
  • Always review the Safety Data Sheet (SDS) for compound-specific hazards and emergency procedures .

Q. What are the foundational steps for synthesizing and purifying this compound?

  • Methodological Answer :

  • Begin with a validated synthetic route, such as coupling 2-phenylimidazo[1,5-a]pyrimidine derivatives with carbamoyl and carboxylic acid precursors under controlled conditions (e.g., anhydrous, inert atmosphere) .
  • Monitor reactions using TLC or HPLC to track intermediate formation .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization using solvents like DMSO/water mixtures, followed by lyophilization for isolation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Confirm purity (>95%) via reverse-phase HPLC with UV detection at 254 nm .
  • Use 1^1H/13^13C NMR to verify structural integrity, focusing on aromatic proton environments and carbamoyl/carboxylic acid signals .
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) or LC-MS .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Employ quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states, reducing trial-and-error experimentation .
  • Use software like Gaussian or ORCA to simulate intermediates and optimize solvent/catalyst selection .
  • Integrate machine learning algorithms trained on existing reaction databases to predict regioselectivity or side-product formation .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Methodological Answer :

  • Conduct mechanistic studies using isotopic labeling (13^{13}C or 15^{15}N) to trace reaction pathways .
  • Perform kinetic analysis (e.g., Eyring plots) to identify rate-limiting steps and adjust temperature/catalyst loading .
  • Cross-validate results with computational models to reconcile discrepancies between theoretical predictions and empirical data .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :

  • Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions in exothermic steps .
  • Optimize mixing efficiency via computational fluid dynamics (CFD) simulations, especially for heterogeneous catalytic systems .
  • Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can advanced spectroscopic techniques elucidate degradation mechanisms under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH) and analyze degradation products via LC-MS/MS .
  • Use solid-state NMR or X-ray crystallography to study polymorphic transitions affecting stability .
  • Pair with computational degradation pathway modeling to predict hydrolytic/oxidative vulnerabilities .

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Screen co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based formulations using phase solubility studies .
  • Modify pH (if carboxylic acid is ionizable) and measure solubility via nephelometry or UV-vis spectroscopy .
  • Explore salt formation (e.g., sodium or ammonium salts) to enhance aqueous compatibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 2
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8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid

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